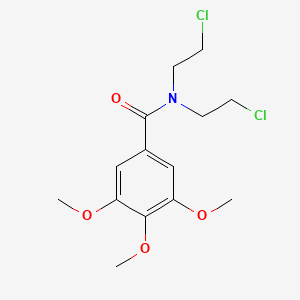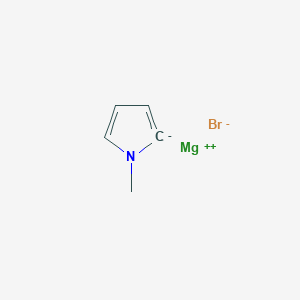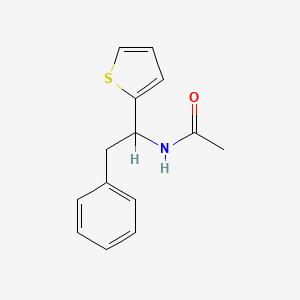
N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide is an organic compound that features a phenyl group, a thienyl group, and an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide typically involves the reaction of 2-phenyl-1-(2-thienyl)ethanamine with acetic anhydride or acetyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond between the amine group of the ethanamine and the acyl group of the acetic anhydride or acetyl chloride.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thienyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
Thienylfentanyl: An anilide with a similar thienyl group, known for its opioid analgesic properties.
Acetamide, N-2-thienyl-: Another compound with a thienyl group, used in various chemical applications.
Acetamide, N-(1,1’-biphenyl)-2-yl-: A compound with a biphenyl group, used in different chemical contexts.
Uniqueness
N-(2-Phenyl-1-(2-thienyl)ethyl)acetamide is unique due to its specific combination of phenyl and thienyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
80154-67-2 |
|---|---|
Fórmula molecular |
C14H15NOS |
Peso molecular |
245.34 g/mol |
Nombre IUPAC |
N-(2-phenyl-1-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C14H15NOS/c1-11(16)15-13(14-8-5-9-17-14)10-12-6-3-2-4-7-12/h2-9,13H,10H2,1H3,(H,15,16) |
Clave InChI |
IVFRTFSHTHVVBG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CC1=CC=CC=C1)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



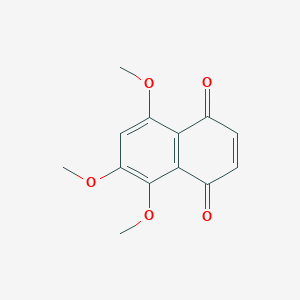
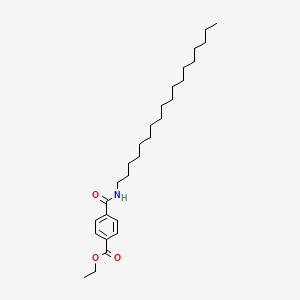
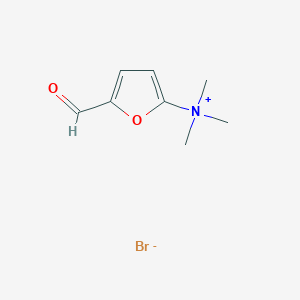

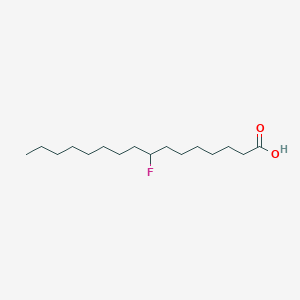




![2-Amino-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B14416236.png)
![2-(Bromomethyl)-1,4,6-trioxaspiro[4.6]undecane](/img/structure/B14416239.png)
